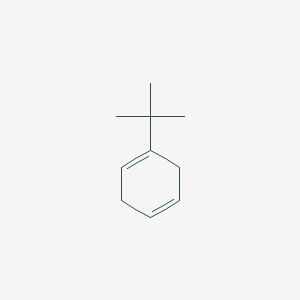
1,4-Cyclohexadiene, 1-(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Cyclohexadiene, 1-(1,1-dimethylethyl)- is an organic compound with the molecular formula C10H16. It is a colorless, flammable liquid that is of academic interest due to its unique structure and reactivity. This compound is a derivative of cyclohexadiene, where one of the hydrogen atoms is replaced by a tert-butyl group, making it a valuable intermediate in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Cyclohexadiene, 1-(1,1-dimethylethyl)- can be synthesized through the Birch reduction of related aromatic compounds. This method involves the use of an alkali metal dissolved in liquid ammonia and a proton donor such as an alcohol. This process avoids over-reduction to the fully saturated ring .
Industrial Production Methods: In industrial settings, the compound can be produced by catalytic hydrogenation of benzene derivatives. The reaction typically involves the use of a ruthenium (II)-triphenylphosphine catalyst at elevated temperatures .
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Cyclohexadiene, 1-(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to cyclohexane derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products:
Oxidation: Produces ketones or alcohols.
Reduction: Produces cyclohexane derivatives.
Substitution: Produces halogenated cyclohexadiene derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Cyclohexadiene, 1-(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: Used as a hydrogen donor in catalytic hydrogenation reactions.
Biology: Studied for its potential role in biological hydrogen transfer processes.
Medicine: Investigated for its potential use in drug synthesis and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1,4-Cyclohexadiene, 1-(1,1-dimethylethyl)- exerts its effects involves its ability to donate hydrogen atoms. This hydrogen donation is facilitated by the presence of the tert-butyl group, which stabilizes the intermediate species formed during the reaction. The compound’s reactivity is primarily driven by the formation of an aromatic ring, which serves as a driving force for various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
1,3-Cyclohexadiene: An isomer of 1,4-Cyclohexadiene with double bonds at different positions.
Cyclohexane, 1-(1,1-dimethylethyl)-4-methyl-: A similar compound with an additional methyl group.
Cyclohexanol, 4-(1,1-dimethylethyl)-: A hydroxylated derivative of the compound.
Uniqueness: 1,4-Cyclohexadiene, 1-(1,1-dimethylethyl)- is unique due to its specific placement of the tert-butyl group, which significantly influences its reactivity and stability. This makes it a valuable intermediate in various chemical processes and industrial applications.
Eigenschaften
CAS-Nummer |
94625-86-2 |
|---|---|
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
1-tert-butylcyclohexa-1,4-diene |
InChI |
InChI=1S/C10H16/c1-10(2,3)9-7-5-4-6-8-9/h4-5,8H,6-7H2,1-3H3 |
InChI-Schlüssel |
DBIGUTNZWJEATL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CCC=CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


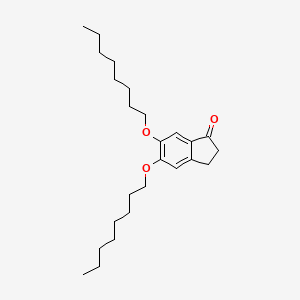
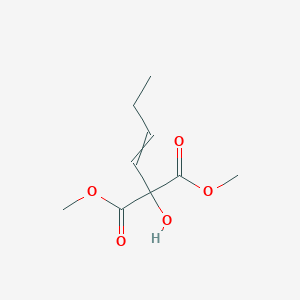
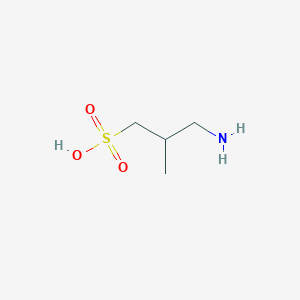
![6-Methoxy-2',4,4,4'-tetramethyl-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14363279.png)
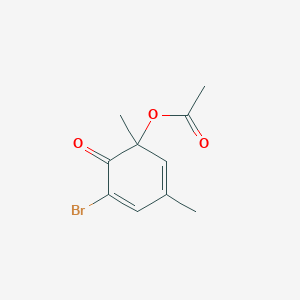
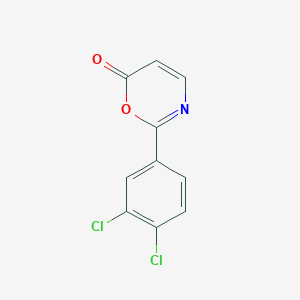
![N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide](/img/structure/B14363300.png)
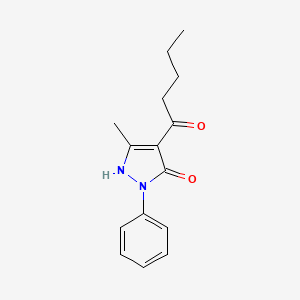

![1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol](/img/structure/B14363327.png)
![1-[Cyclopropyl(phenyl)methyl]piperidine](/img/structure/B14363328.png)
![1,1'-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene)](/img/structure/B14363336.png)
![5,5'-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2'-bi-1,3,4-thiadiazole](/img/structure/B14363351.png)
![1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione](/img/structure/B14363357.png)
